molecular formula C22H21N5O2S B11194964 N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11194964
M. Wt: 419.5 g/mol
InChI Key: ISBJDXPBXQSMLZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a methoxyphenyl group, and a sulfanyl group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazolopyrimidine core via a nucleophilic substitution reaction, using a thiol reagent.

    Final Coupling: The final step involves coupling the methylbenzyl moiety to the sulfanyl group, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and acids for nucleophilic or electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features, such as the presence of both methoxyphenyl and sulfanyl groups attached to the triazolopyrimidine core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H21N5O2S/c1-14-5-4-6-16(11-14)13-30-22-25-21-23-12-19(15(2)27(21)26-22)20(28)24-17-7-9-18(29-3)10-8-17/h4-12H,13H2,1-3H3,(H,24,28)

InChI Key

ISBJDXPBXQSMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=C(C=NC3=N2)C(=O)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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